![molecular formula C23H22FN3O3S B2748474 N-(3-fluorophenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide CAS No. 899755-32-9](/img/structure/B2748474.png)
N-(3-fluorophenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-fluorophenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a useful research compound. Its molecular formula is C23H22FN3O3S and its molecular weight is 439.51. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Molecular Structure and Characterization
Research involving crystal structures of related compounds highlights the importance of molecular conformation in determining the properties and potential applications of these chemicals. For instance, studies on 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamides demonstrate how the conformation of these molecules, specifically the inclination of the pyrimidine ring relative to the benzene ring, affects their stability and interactions, potentially influencing their biological activity (Subasri et al., 2016). Similar considerations could apply to the compound , with its complex structure suggesting specific conformational properties that might be leveraged in drug design or material science.
Antiviral and Antitumor Activity
Compounds with pyrimidine structures have been investigated for their potential as dual inhibitors of thymidylate synthase and dihydrofolate reductase, indicating significant promise in cancer treatment. For example, a study on 2-amino-4-oxo-5-arylthio-substituted-6-methylthieno[2,3-d]pyrimidine antifolates highlights their potency against these targets, suggesting a pathway for the development of new antitumor agents (Gangjee et al., 2008). This indicates that compounds with similar structural motifs could be explored for their therapeutic potential.
Molecular Docking and Drug Likeness
The molecular docking and drug likeness analysis of related compounds, particularly those with antiviral activity against SARS-CoV-2, demonstrate the utility of computational techniques in assessing the potential efficacy of new compounds. A study on a novel anti-COVID-19 molecule provides insights into its interaction with viral proteins, offering a template for evaluating other compounds with potential antiviral properties (Mary et al., 2020). This approach could be applied to the compound to assess its potential as an antiviral agent.
Synthetic Applications
The use of related compounds in the synthesis of new chemical entities further underscores the value of such molecules in scientific research. For instance, the synthesis of N-substituted benzimidazoles and their evaluation as inhibitors of Methicillin Resistant Staphylococcus aureus (MRSA) demonstrates the potential for developing new antibacterial agents from complex organic compounds (Chaudhari et al., 2020). Similar synthetic strategies could be explored with the compound to develop new drugs or research tools.
Propriétés
IUPAC Name |
N-(3-fluorophenyl)-2-[[3-(3-methylbutyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22FN3O3S/c1-14(2)10-11-27-22(29)21-20(17-8-3-4-9-18(17)30-21)26-23(27)31-13-19(28)25-16-7-5-6-15(24)12-16/h3-9,12,14H,10-11,13H2,1-2H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCXOYJAVDICOMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C(=O)C2=C(C3=CC=CC=C3O2)N=C1SCC(=O)NC4=CC(=CC=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22FN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3aR,6aS)-tert-butyl 3a-aminohexahydrocyclopenta[b]pyrrole-1(2H)-carboxylate](/img/structure/B2748393.png)
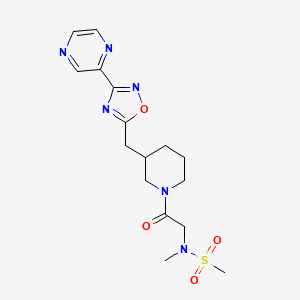

![3-cyclohexyl-N-[3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]propanamide](/img/structure/B2748397.png)
![N-[(1-Thiophen-3-ylcyclopropyl)methyl]-1,3-benzothiazole-2-carboxamide](/img/structure/B2748398.png)
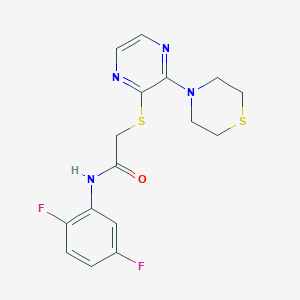
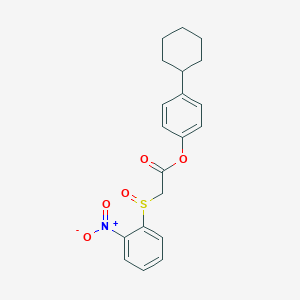
![N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-4-methylbenzamide](/img/structure/B2748403.png)
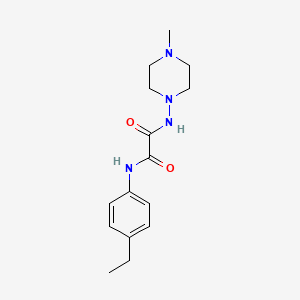

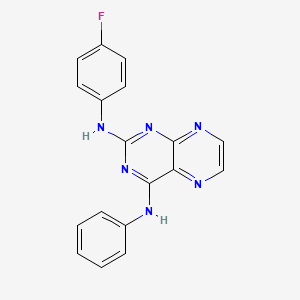
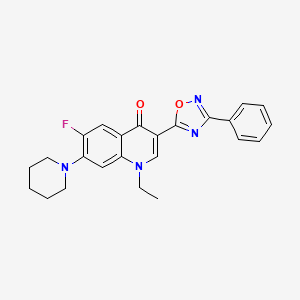
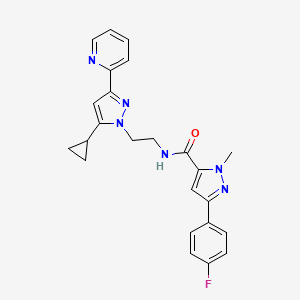
![N-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclohexanecarboxamide](/img/structure/B2748414.png)